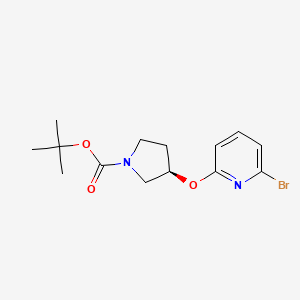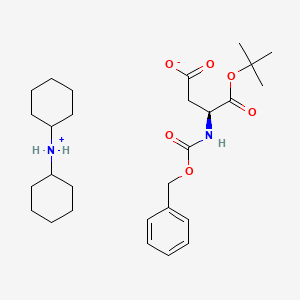
ethyl 2-(1H-purin-6-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “ethyl 2-(1H-purin-6-yl)acetate” is a complex molecule with the chemical formula C19H29N4Ni1.5O14.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1H-purin-6-yl)acetate involves the coordination of nickel ions with organic ligands. The reaction typically takes place in a solvent medium, where the ligands and nickel salts are mixed under controlled temperature and pH conditions. The process may involve multiple steps, including ligand exchange and crystallization, to obtain the final product .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale coordination chemistry techniques. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification methods to ensure the consistency and quality of the compound. Techniques such as solvent-assisted linker exchange have been explored to enhance the properties of the resulting material .
化学反応の分析
Types of Reactions
ethyl 2-(1H-purin-6-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and coordination environment.
Reduction: Reduction reactions can alter the electronic structure of the compound, affecting its properties and reactivity.
Substitution: Ligand substitution reactions are common, where one ligand in the coordination sphere is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state complexes, while substitution reactions can yield new coordination compounds with different ligands .
科学的研究の応用
ethyl 2-(1H-purin-6-yl)acetate has been explored for various scientific research applications, including:
Chemistry: The compound’s unique coordination properties make it a valuable subject for studying coordination chemistry and developing new materials.
Biology: Its potential interactions with biological molecules have been investigated for applications in bioinorganic chemistry.
Medicine: Research has explored its potential use in medical applications, such as drug delivery systems and diagnostic agents.
作用機序
The mechanism by which ethyl 2-(1H-purin-6-yl)acetate exerts its effects involves its coordination with metal ions and organic ligands. The molecular targets and pathways involved include interactions with biological molecules and catalytic sites. The compound’s unique structure allows it to participate in various chemical reactions, influencing its behavior and applications .
類似化合物との比較
Similar Compounds
Similar compounds to ethyl 2-(1H-purin-6-yl)acetate include other coordination compounds with nickel and organic ligands. Examples include:
- Nickel(II) acetate
- Nickel(II) chloride
- Nickel(II) sulfate
Uniqueness
This compound is unique due to its specific coordination environment and the combination of ligands used. This gives it distinct properties and reactivity compared to other nickel coordination compounds.
特性
IUPAC Name |
ethyl 2-(1H-purin-6-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-7(14)3-6-8-9(12-4-10-6)13-5-11-8/h4-5H,2-3H2,1H3,(H,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFRJECVHLOADI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C2C(=NC=N2)N=CN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC1=C2C(=NC=N2)N=CN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,3As,5aR,5bR,7aS,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] acetate](/img/structure/B7980079.png)


![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonitrile](/img/structure/B7980090.png)


![Ethyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B7980109.png)





